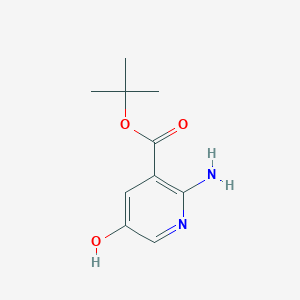
tert-Butyl 2-amino-5-hydroxynicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-amino-5-hydroxynicotinate is an organic compound that belongs to the class of nicotinates It is a derivative of nicotinic acid (vitamin B3) and features a tert-butyl ester group, an amino group at the 2-position, and a hydroxyl group at the 5-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-5-hydroxynicotinate typically involves the esterification of nicotinic acid followed by selective functionalization. One common method includes:
Esterification: Nicotinic acid is reacted with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid to form tert-butyl nicotinate.
Amination: The tert-butyl nicotinate is then subjected to a nitration reaction to introduce a nitro group at the 2-position, followed by reduction to convert the nitro group to an amino group.
Hydroxylation: Finally, the compound undergoes hydroxylation at the 5-position using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for esterification and nitration, and catalytic hydrogenation for the reduction step to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-amino-5-hydroxynicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of tert-butyl 2-amino-5-oxonicotinate.
Reduction: Formation of tert-butyl 2-alkylamino-5-hydroxynicotinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-amino-5-hydroxynicotinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acid receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the biological activity of nicotinic acid derivatives.
Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-amino-5-hydroxynicotinate involves its interaction with specific molecular targets, such as nicotinic acid receptors. The amino and hydroxyl groups play a crucial role in binding to these receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl nicotinate: Lacks the amino and hydroxyl groups, making it less versatile in chemical reactions.
2-Amino-5-hydroxynicotinic acid: Similar structure but without the tert-butyl ester group, affecting its solubility and reactivity.
tert-Butyl 2-amino-3-hydroxynicotinate: Differing position of the hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
tert-Butyl 2-amino-5-hydroxynicotinate is unique due to the combination of the tert-butyl ester, amino, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C10H14N2O3 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
tert-butyl 2-amino-5-hydroxypyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)7-4-6(13)5-12-8(7)11/h4-5,13H,1-3H3,(H2,11,12) |
InChI-Schlüssel |
AOEJIALNSWTSEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















